![molecular formula C13H16N2O4S B2444868 2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide CAS No. 1421523-26-3](/img/structure/B2444868.png)
2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
2-Methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, also known as MIAM, is a chemical compound that has gained interest among researchers. It belongs to the family of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions .
Molecular Structure Analysis
The molecular formula of 2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide is C13H16N2O4S, and its molecular weight is 296.34. The structure of isoxazole, a core part of this compound, consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .Scientific Research Applications
Anti-Inflammatory Activity
Isoxazoles, including our compound of interest, have demonstrated anti-inflammatory properties. Researchers have explored their potential as inhibitors of cyclooxygenase-1 (COX-1), an enzyme associated with inflammation. Inhibition of COX-1 is considered a promising strategy for treating cancer and neurodegenerative diseases related to neuro-inflammation .
Analgesic Effects
Some isoxazole derivatives exhibit analgesic activity. Although specific studies on our compound are limited, the isoxazole scaffold has been investigated for its pain-relieving properties .
Anticancer Potential
While direct studies on our compound are scarce, isoxazoles have shown promise as anticancer agents. Researchers have synthesized novel isoxazole derivatives and evaluated their cytotoxic effects against cancer cells. Further exploration of our compound’s potential in this context is warranted .
Antimicrobial Properties
Isoxazoles, including our compound, have been investigated for their antimicrobial activity. Although specific data on our compound are not readily available, it belongs to a class of molecules with potential against bacteria and fungi. Researchers have synthesized benzofuran-isoxazole hybrids and evaluated their antibacterial and antifungal effects .
Antiviral Activity
Isoxazoles have been explored as antiviral agents. While information on our specific compound is limited, its isoxazole framework suggests potential antiviral properties. Further studies are needed to validate this hypothesis .
Other Biological Activities
The isoxazole nucleus has also been associated with other activities, such as anticonvulsant, antidepressant, and immunosuppressant effects. Although direct evidence for our compound is lacking, its structural features align with these diverse biological roles .
Safety and Hazards
Future Directions
Isoxazole and its derivatives have immense importance due to their wide spectrum of biological activities and therapeutic potential . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives, including 2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide, could be a promising direction for future research .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if the compound targets enzymes involved in metabolic pathways, it could potentially alter the metabolism of certain substances within the cell. Without specific information on the compound’s targets, it is difficult to predict the exact pathways that would be affected .
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can all influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to a decrease in the production of certain metabolites. On a cellular level, this could potentially affect various cellular processes such as cell growth, differentiation, or apoptosis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets. Additionally, the presence of other substances, such as cofactors or inhibitors, can also influence the compound’s action .
properties
IUPAC Name |
2-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-10-9-11(19-15-10)7-8-14-20(16,17)13-6-4-3-5-12(13)18-2/h3-6,9,14H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQBCWVSUXGUDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNS(=O)(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzenesulfonamide |
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